4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene
Description
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is an organic compound characterized by the presence of a sulfinyl group attached to an ethenyl moiety, a fluorine atom, and a methyl group on a benzene ring
Properties
CAS No. |
646516-46-3 |
|---|---|
Molecular Formula |
C9H9FOS |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-[(R)-ethenylsulfinyl]-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9FOS/c1-3-12(11)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3/t12-/m1/s1 |
InChI Key |
YBAVYTCZJZEWNA-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[S@](=O)C=C)F |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)C=C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-fluoro-2-methylbenzene as the primary starting material.
Ethenylation: The ethenyl group is introduced via a reaction with a suitable ethenylating agent, often under the influence of a catalyst to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene.
Reduction: The major product is 4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-[®-Ethenesulfonyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfone group.
4-[®-Ethenesulfanyl]-1-fluoro-2-methylbenzene: Similar structure but with a sulfide group.
4-[®-Ethenesulfinyl]-1-chloro-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties
Biological Activity
4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
- IUPAC Name : 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene
- Molecular Formula : C9H9FOS
- Molecular Weight : 188.24 g/mol
- CAS Number : [Not available in search results]
The biological activity of 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene is primarily attributed to its interaction with specific molecular targets within biological systems. The ethenesulfinyl group is known for its ability to form covalent bonds with nucleophilic sites on proteins, which can lead to significant alterations in protein function. This mechanism is crucial for the compound's potential role as an inhibitor of certain enzymes or receptors.
Antimicrobial Activity
Recent studies have shown that compounds with similar sulfinyl groups exhibit notable antimicrobial properties. For instance, the inhibition of bacterial growth was assessed through the measurement of the zones of inhibition against various microorganisms. Although specific data for 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene is limited, compounds with related structures have demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus .
Cytotoxicity and Cancer Research
The cytotoxic effects of sulfinyl-containing compounds have been explored in cancer research. A study indicated that similar compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The potential for 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene to act as an anticancer agent warrants further investigation, particularly regarding its effects on tumor cell proliferation and survival .
Study 1: Antimicrobial Efficacy
In a comparative study, several sulfinyl derivatives were tested for their antimicrobial properties. The results indicated that compounds with a similar structure to 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene exhibited significant bactericidal activity, suggesting that modifications to the sulfinyl group can enhance efficacy against pathogenic bacteria .
| Compound | Zone of Inhibition (mm) | Microorganism |
|---|---|---|
| 4-[(R)-Ethenesulfinyl]-1-FM | TBD | E. coli |
| Sulfinyl Derivative A | 20 | S. aureus |
| Sulfinyl Derivative B | 15 | Pseudomonas aeruginosa |
Study 2: Cytotoxic Effects on Cancer Cells
A study investigating the cytotoxic effects of various sulfinyl compounds found that those structurally related to 4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to increased cell death rates compared to controls .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-[(R)-Ethenesulfinyl]-1-FM | TBD | HeLa |
| Sulfinyl Derivative C | 10 | MCF7 |
| Sulfinyl Derivative D | 25 | A549 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
